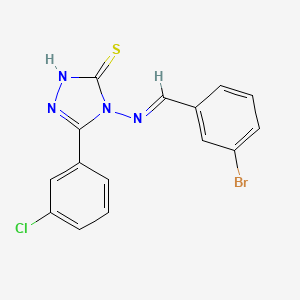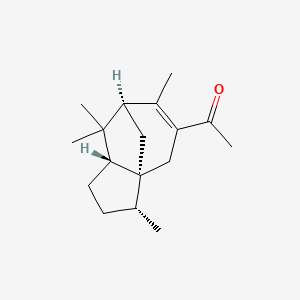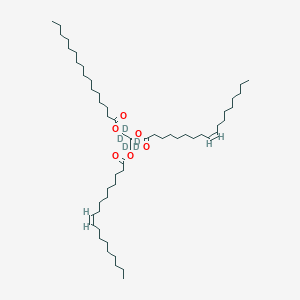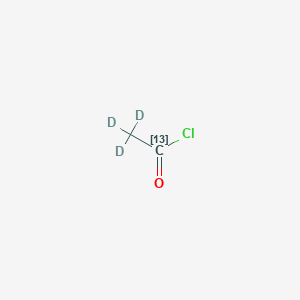
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is a compound of interest in various fields of scientific research. This compound is characterized by the presence of a hydroxyphenyl group and a prop-2-enoic acid moiety, with carbon-13 isotopic labeling at positions 1, 2, and 3. The isotopic labeling makes it particularly useful in studies involving metabolic pathways and molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid typically involves the use of isotopically labeled precursors. One common method is the condensation of 3-hydroxybenzaldehyde with a labeled acetic acid derivative under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of biocatalysts to achieve the desired isotopic labeling. These methods are designed to maximize yield and minimize the use of expensive isotopically labeled reagents.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Acyl chlorides, alkyl halides
Major Products Formed
Oxidation: 3-(3-oxophenyl)(1,2,3-13C3)prop-2-enoic acid
Reduction: 3-(3-hydroxyphenyl)(1,2,3-13C3)propanoic acid
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme-substrate interactions and metabolic flux analysis.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic disorders.
Industry: Utilized in the development of new materials and as a standard in isotopic labeling studies.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the prop-2-enoic acid moiety can undergo conjugation with other molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A compound with a similar enolic structure, used in various synthetic applications.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A compound with a similar phenylpropanoid structure, known for its neuroprotective effects.
N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: A compound with a similar conjugated system, used as an HDAC inhibitor.
Uniqueness
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid is unique due to its isotopic labeling, which allows for detailed studies of metabolic pathways and molecular interactions. This feature distinguishes it from other similar compounds and makes it a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C9H8O3 |
|---|---|
Peso molecular |
167.14 g/mol |
Nombre IUPAC |
(E)-3-(3-hydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H,(H,11,12)/b5-4+/i4+1,5+1,9+1 |
Clave InChI |
KKSDGJDHHZEWEP-HYKTYXKDSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)/[13CH]=[13CH]/[13C](=O)O |
SMILES canónico |
C1=CC(=CC(=C1)O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)

![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)

![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)





